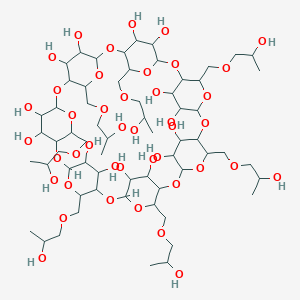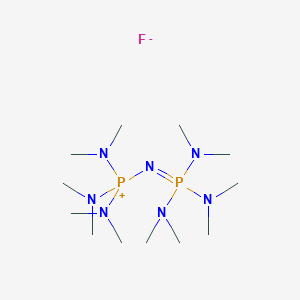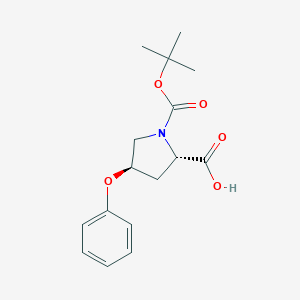
Reduziertes Flubendazol
Übersicht
Beschreibung
Hydroxyflubendazole (HFB) is a synthetic polycyclic aromatic hydrocarbon that has been used for a variety of applications in scientific research. HFB is a highly versatile compound, making it an ideal candidate for a range of studies. Its unique properties make it suitable for use in a number of different fields, including drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Antitumor-Wirkungen
Flubendazol wurde als vielversprechendes Antitumor-Arzneimittel umgewidmet. Studien haben gezeigt, dass es eine Antitumor-Rolle bei verschiedenen Krebsarten spielt, darunter Brustkrebs, Melanom, Prostatakrebs, Darmkrebs und Lungenkrebs .
Antihelminthische Anwendungen
Als Antihelminthikum wird Flubendazol häufig zur Behandlung von Infektionen mit Helminthen und Darmparasiten eingesetzt .
Verbesserung der Chemotherapie
Es wurde gezeigt, dass Flubendazol die hemmende Wirkung von Chemotherapeutika wie Paclitaxel und 5-Fluorouracil verstärkt, die zur Behandlung verschiedener Krebsarten eingesetzt werden .
Arzneimittel-Löslichkeit und Bioverfügbarkeit
Die Forschung konzentrierte sich auf die Verbesserung der Löslichkeit und Bioverfügbarkeit von Flubendazol durch Verfahren wie Cyclodextrin-Dispersion, die zu besseren klinischen Ergebnissen und reduzierten Toxizitätsrisiken führen kann .
Parasitenresistenzstudien
Der Metabolismus von Flubendazol wurde in Parasiten wie Haemonchus contortus untersucht, von denen bekannt ist, dass sie Resistenzen gegen gängige Anthelminthika entwickeln. Das Verständnis seines Metabolismus kann bei der Entwicklung von Strategien zur Überwindung von Resistenzen helfen .
Safety and Hazards
Wirkmechanismus
Target of Action
Reduced-flubendazole, also known as Hydroxyflubendazole, is an anthelmintic drug . The primary targets of this compound are the microtubules in the cells of parasitic worms . Microtubules play a crucial role in maintaining the structure of cells and are involved in many cellular processes, including division and intracellular transport .
Mode of Action
Hydroxyflubendazole interacts with its targets by binding to the tubulin in the microtubules . This binding disrupts the structure of the microtubules, inhibiting their assembly and interfering with the transport of secretory vesicles . This disruption can lead to the death of the parasitic worms .
Biochemical Pathways
It is known that the drug’s action on the microtubules affects the normal functioning of the cells in the parasitic worms . This can lead to a variety of downstream effects, including impaired nutrient absorption, disrupted cell division, and ultimately, the death of the parasite .
Pharmacokinetics
The pharmacokinetics of Hydroxyflubendazole are complex and can vary depending on the formulation of the drug . In general, the drug has good oral bioavailability, ranging from 15% to more than 100% in animals . The drug is metabolized in the liver, and the metabolites are excreted in the feces .
Result of Action
The result of Hydroxyflubendazole’s action is the effective elimination of parasitic worms from the host organism . By disrupting the structure and function of the microtubules in the cells of the worms, the drug causes the worms to die . This can lead to a reduction in the symptoms of the parasitic infection and ultimately, the resolution of the infection .
Action Environment
The action of Hydroxyflubendazole can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, the presence of food in the stomach can influence the rate and extent of drug absorption . The drug’s efficacy can also be affected by the specific species of parasite and its resistance to the drug .
Biochemische Analyse
Biochemical Properties
It is known that flubendazole, the parent compound, interacts with tubulin, a protein involved in cell division . This interaction disrupts the formation of microtubules, structures essential for cell division, leading to the death of parasitic worms .
Cellular Effects
The cellular effects of Hydroxyflubendazole are not well-studied. Flubendazole has been shown to have significant effects on cells, particularly those of parasitic worms. It disrupts the formation of microtubules, which are crucial for cell division . This disruption leads to the death of the worms, effectively treating the infection .
Molecular Mechanism
It is likely to be similar to that of flubendazole, which acts by binding to tubulin and disrupting microtubule formation . This disruption prevents cell division, leading to the death of the parasitic worms .
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage, and this is likely to be the case with Hydroxyflubendazole .
Metabolic Pathways
Drug metabolism generally involves two phases: phase I (modification reactions) and phase II (conjugation reactions) . Flubendazole, the parent compound, is likely metabolized through these pathways .
Transport and Distribution
Drugs can be transported and distributed via passive diffusion, facilitated diffusion, and active transport .
Subcellular Localization
The localization of a drug within a cell can have significant effects on its activity and function . Techniques such as green fluorescent protein (GFP) imaging can be used to study the subcellular localization of drugs .
Eigenschaften
IUPAC Name |
methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONRXGWUUBPRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438010 | |
| Record name | Reduced-flubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82050-12-2 | |
| Record name | Reduced-flubendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reduced-flubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)



![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)
